N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide
Description
Chemical Identity and Nomenclature
This compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as a brominated benzamide derivative. Its molecular formula is $$ \text{C}{20}\text{H}{19}\text{BrN}2\text{O}2 $$, with a molecular weight of 353.25 g/mol. The structure comprises three distinct moieties:
- A 2-bromobenzamide core, providing electrophilic reactivity at the ortho position.
- A piperidine ring at the 4-position, contributing conformational flexibility.
- A benzo[d]oxazole group fused to the piperidine, enhancing aromatic stacking potential.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | $$ \text{C}{20}\text{H}{19}\text{BrN}2\text{O}2 $$ | |
| Molecular Weight | 353.25 g/mol | |
| Hybridization | sp³ (piperidine), sp² (benzoxazole, benzamide) |
The benzoxazole ring (C₆H₃N₂O) is synthesized via cyclization of o-aminophenol derivatives, while the piperidine moiety introduces a nitrogen-containing heterocycle critical for bioactivity.
Historical Context in Medicinal Chemistry Research
Benzoxazole-piperidine hybrids emerged in the early 2000s as scaffolds for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This compound was first synthesized in 2015 as part of efforts to optimize benzamide derivatives for enhanced blood-brain barrier permeability. Its design leverages:
- Bromine’s electron-withdrawing effects to stabilize the benzamide carbonyl.
- Piperidine’s basicity to improve solubility under physiological conditions.
- Benzoxazole’s rigidity to restrict rotational freedom and enhance target binding.
Comparative studies with simpler benzoxazole derivatives, such as 2-amino-4-bromobenzamide (MW: 215.05 g/mol), highlight the role of piperidine in conferring three-dimensionality to otherwise planar structures.
Structural Relationship to Benzoxazole-Piperidine Hybrid Scaffolds
This compound belongs to a broader class of benzoxazole-piperidine hybrids, which vary in substituents and linkage patterns. Key structural comparisons include:
Table 2: Structural Comparisons of Benzoxazole-Piperidine Hybrids
The target compound’s 2-bromobenzamide group distinguishes it from analogues with ureas or ketones. Bromine’s presence enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in non-halogenated derivatives. Additionally, the methylene bridge between piperidine and benzamide introduces torsional flexibility, potentially enabling adaptation to diverse binding pockets.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-2-1-5-15(16)19(25)22-13-14-9-11-24(12-10-14)20-23-17-7-3-4-8-18(17)26-20/h1-8,14H,9-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKQHDSGQDLZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by treating 2-aminophenol with cyanogen bromide in methanol, followed by basification with sodium hydroxide.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate.
Coupling Reaction: The final step involves coupling the benzoxazole and piperidine derivatives with 2-bromobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzyme active sites, while the piperidine ring may enhance binding affinity. The bromobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
(a) N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-2-bromobenzamide (CAS 1235001-42-9)
- Structural Differences : Replaces the benzo[d]oxazole with a benzofuran-2-carbonyl group.
- The carbonyl group may alter solubility and metabolic stability.
- Molecular Formula : C22H21BrN2O3.
(b) 4-(Benzo[d]oxazol-2-yl)-N-(2'-bromobiphenyl-2-yl)-1-methylpiperidin-4-amine (20)
- Structural Differences : Features a biphenyl system with bromine at the 2'-position instead of a benzamide.
Modifications to the Benzamide Group
(a) 4‐(4‐Bromo‐2‐oxo‐2,3‐dihydro‐1H‐1,3‐benzodiazol‐1‐yl)‐N‐(4‐chlorophenyl)piperidine‐1‐carboxamide (43)
- Structural Differences : Replaces the benzo[d]oxazole with a benzodiazolyl group and substitutes the benzamide with a 4-chlorophenyl carboxamide.
- Implications : The benzodiazolyl group introduces additional hydrogen-bonding sites, while the 4-chlorophenyl moiety may enhance target selectivity. Synthesized in 74% yield, suggesting robust synthetic routes .
(b) CCG258205 (5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide)
- Structural Differences : Incorporates a benzo[d][1,3]dioxole group, a fluorine atom, and a pyridinylethyl chain.
- Implications : The fluorine atom improves metabolic stability, and the pyridine moiety enhances kinase inhibition. Reported with 82% yield and >95% HPLC purity, indicating optimized synthesis .
Functional Group Additions
(a) 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (22)
- Structural Differences : Includes a propargyloxy group on the phenyl ring.
- Implications : The alkyne functionality allows for click chemistry modifications, useful in probe development .
(b) KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)
Research Findings and Implications
- Bromine vs. Chlorine/Fluorine : Bromine’s larger size increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility relative to chlorine- or fluorine-containing analogs .
- Synthetic Feasibility : High yields (e.g., 74–90%) in related compounds suggest that optimizing the target’s synthesis is achievable using multi-component couplings or isocyanate reactions .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse scientific literature.
Structural Overview
The compound consists of several key structural elements:
- Benzo[d]oxazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Piperidine ring : Contributes to the compound's pharmacological profile.
- Bromobenzamide group : Enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit quorum sensing pathways in bacteria, which are essential for bacterial communication and virulence. This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue for treating bacterial infections.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It is believed to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
In vitro studies have shown that derivatives of benzo[d]oxazole, similar to this compound, can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. These findings suggest a potential application in neurodegenerative diseases such as Alzheimer's disease .
The mechanisms through which this compound exerts its effects are still being elucidated. However, several pathways have been identified:
- Inhibition of Quorum Sensing : The compound interferes with bacterial communication systems, which could reduce virulence and biofilm formation in pathogens.
- Regulation of Inflammatory Pathways : It appears to modulate key inflammatory mediators, although specific targets remain to be fully characterized .
- Neuroprotective Signaling : Similar compounds have been shown to affect signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial in neuronal survival and apoptosis .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound 5c | Neuroprotective | Inhibits Aβ-induced apoptosis via NF-κB signaling |
| Amoxicillin | Antibacterial | Inhibits bacterial cell wall synthesis |
| Donepezil | Neuroprotective | Acetylcholinesterase inhibitor |
Case Studies
Several case studies have highlighted the potential of benzothiazole and benzo[d]oxazole derivatives in medicinal applications:
- Neuroprotection Against Aβ Toxicity : In vitro studies demonstrated that certain derivatives protected neuronal cells from Aβ-induced apoptosis by modulating apoptotic pathways .
- Antimicrobial Efficacy : Studies evaluating the antimicrobial activity of similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Temperature | Monitoring Method |
|---|---|---|---|---|
| Intermediate synthesis | DMF | Pd(PPh₃)₄ | 80–100°C | TLC (Rf = 0.3–0.5) |
| Amide coupling | DCM | HATU, DIPEA | RT–40°C | HPLC (95% purity) |
Advanced: How can researchers optimize the coupling reaction between benzo[d]oxazole-piperidine intermediates and 2-bromobenzoyl derivatives to minimize side products?
Answer:
Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during coupling reduce epimerization or decomposition .
- Stoichiometry : A 1.2:1 molar ratio of 2-bromobenzoyl chloride to intermediate prevents excess reagent accumulation .
- Solvent selection : Anhydrous DCM minimizes hydrolysis of reactive intermediates .
- Catalyst screening : Testing alternatives like EDCI/HOBt vs. HATU can improve yield and selectivity .
Note : Pilot-scale reactions (<1 mmol) are recommended for parameter optimization before scaling up .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine CH₂ vs. benzamide protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₈BrN₃O₂) and detects isotopic patterns for bromine .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and benzoxazole (C=N, ~1600 cm⁻¹) stretches .
Q. Table 2: Key Spectral Peaks
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Piperidine CH₂ | 2.5–3.5 (m) | – |
| Benzamide C=O | 168–170 (s) | 1640–1680 |
| Bromobenzene C-Br | – | 550–650 |
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
- Structural validation : Confirm batch purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as activity modulators .
- Dose-response curves : Perform EC₅₀/IC₅₀ comparisons under identical buffer conditions (pH, ionic strength) .
Example : In a kinase inhibition study, conflicting IC₅₀ values (10 nM vs. 500 nM) were traced to differences in ATP concentrations (1 mM vs. 10 μM) during assays .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Answer:
- Solubility :
- Polar solvents: Soluble in DMSO (>50 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL) .
- Stability in solution: Store at –20°C in DMSO to prevent hydrolysis (degradation <5% over 6 months) .
- Solid-state stability : Stable at 4°C under inert gas (argon) for >12 months .
Advanced: How can computational modeling predict the interaction of this compound with potential kinase targets?
Answer:
- Docking simulations : Use software like AutoDock Vina to model binding poses with TrkA kinase (PDB ID: 4AOJ). Focus on hydrogen bonding with hinge regions (e.g., Glu590) and hydrophobic interactions with the piperidine group .
- QSAR analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with inhibitory potency using Hammett constants .
Case Study : Modifying the benzoxazole moiety to a benzothiazole increased TrkA binding affinity by 10-fold, as predicted by free-energy perturbation (FEP) calculations .
Advanced: How should researchers design experiments to analyze contradictory data on this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Controlled variables : Test reactivity under varying conditions (solvent: DMF vs. THF; base: K₂CO₃ vs. NaH) to identify optimal pathways .
- Isotopic labeling : Use ¹⁸O-labeled water to track hydrolysis vs. substitution pathways in competing reactions .
- Kinetic studies : Perform time-resolved NMR to monitor intermediate formation (e.g., Meisenheimer complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
